

In-Depth Technical Guide to Fmoc-D-Ala-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Alanine-2,3,3,3-D4-N-fmoc*

Cat. No.: *B15352972*

[Get Quote](#)

For researchers and professionals in the field of drug development and peptide chemistry, the use of isotopically labeled amino acids is indispensable for a variety of analytical applications. This guide provides a comprehensive overview of Fmoc-D-Ala-d4, a deuterated derivative of D-alanine, crucial for techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based proteomics.

Core Molecular Data

Fmoc-D-Ala-d4, chemically known as (2S)-2,3,3,3-tetradeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a stable isotope-labeled amino acid where four hydrogen atoms in D-alanine have been replaced with deuterium. This substitution makes it a valuable tool for introducing a specific isotopic label into synthetic peptides.

Property	Value	Citations
Chemical Formula	C ₁₈ H ₁₃ D ₄ NO ₄	[1][2][3]
Molecular Weight	315.35 g/mol	[1]
315.36 g/mol	[3][4]	
315.37 g/mol	[2]	
315.4 g/mol	[5]	
CAS Number	225101-69-9	[1][2][5]
Appearance	White to off-white solid/powder	
Melting Point	147 °C	[1]

Experimental Protocols: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-Ala-d4 is its incorporation into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized, yet detailed, protocol for this process. It is important to note that specific parameters may need to be optimized based on the peptide sequence and the scale of the synthesis.

Materials and Reagents:

- Fmoc-D-Ala-d4
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine, 20% (v/v) in DMF
- Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)

- Dichloromethane (DCM)
- Methanol (MeOH)
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
- Cold diethyl ether
- Standard protected Fmoc-amino acids

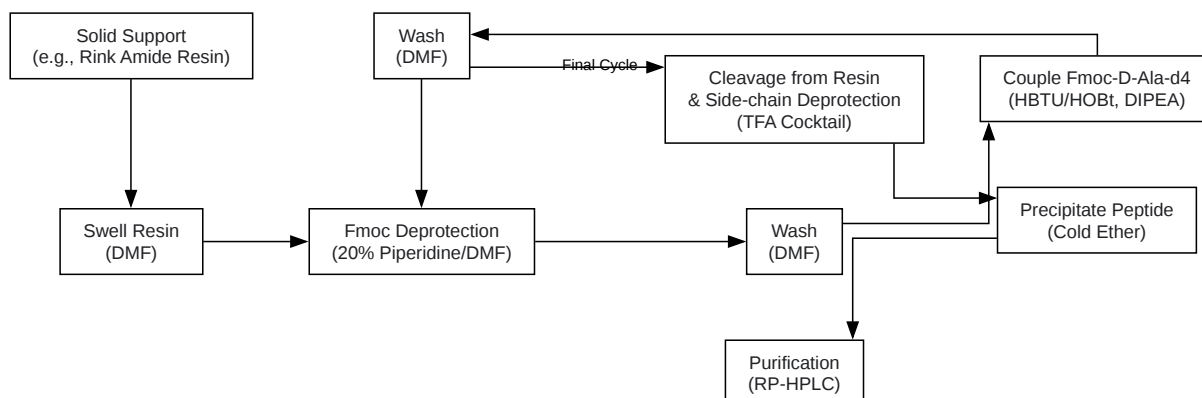
Procedure:

- **Resin Swelling:** The solid support resin (e.g., Rink Amide) is swelled in DMF for at least 1 hour in a reaction vessel.^[6]
- **Fmoc Deprotection:** The Fmoc protecting group on the resin-bound amino acid is removed by treating the resin with 20% piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment (e.g., 2 minutes then 15-20 minutes).^[7] The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
- **Amino Acid Activation:** In a separate vial, Fmoc-D-Ala-d4 (typically 3-5 equivalents relative to the resin loading capacity) is pre-activated by dissolving it in DMF with a coupling reagent like HBTU/HOBt (3-5 equivalents) and an organic base such as DIPEA (6-10 equivalents). The solution is allowed to react for a few minutes.
- **Coupling:** The activated Fmoc-D-Ala-d4 solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation to ensure complete coupling.
- **Washing:** The resin is thoroughly washed with DMF to remove any unreacted amino acid and coupling reagents.
- **Cycle Repetition:** The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

- **Final Deprotection:** Once the peptide sequence is complete, the terminal Fmoc group is removed using the 20% piperidine in DMF solution.
- **Cleavage and Side-Chain Deprotection:** The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and dried. Final purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The incorporation of Fmoc-D-Ala-d4 is a key step in the synthesis of isotopically labeled peptides for various research applications, including structural studies of transmembrane peptides like WALP23 by 2H-NMR.^{[2][8]}



[Click to download full resolution via product page](#)

Caption: Workflow for the incorporation of Fmoc-D-Ala-d4 into a peptide via SPPS.

This workflow diagram illustrates the sequential steps of solid-phase peptide synthesis, a common application for Fmoc-D-Ala-d4. The process begins with the preparation of the solid support resin, followed by the iterative cycle of deprotection and coupling to elongate the peptide chain. The final steps involve cleaving the completed peptide from the resin and subsequent purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fmoc-[D4]Ala-OH | 225101-69-9 | FF111394 | Biosynth [biosynth.com]
- 2. Bachem Fmoc-[D4]Ala-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Fmoc-Ala-OH-2,3,3,3-d4 98 atom % D [sigmaaldrich.com]
- 5. Fmoc-[D]Ala-OH | C18H17NO4 | CID 71308938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. Interpretation of 2H-NMR Experiments on the Orientation of the Transmembrane Helix WALP23 by Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Fmoc-D-Ala-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15352972#molecular-weight-of-fmoc-d-ala-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com